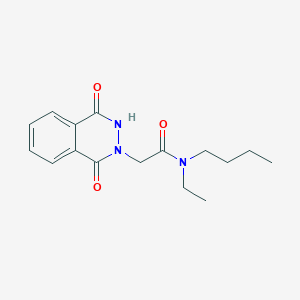![molecular formula C19H22N2O2 B7565019 N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide](/img/structure/B7565019.png)
N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide, also known as Compound A, is a synthetic molecule that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific protein kinase, which has been implicated in various disease processes.
Wissenschaftliche Forschungsanwendungen
N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A has been studied extensively for its potential applications in various scientific research fields, including cancer research, inflammation research, and neurodegenerative disease research. In cancer research, N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A has been shown to inhibit the growth of cancer cells by targeting specific protein kinases that are involved in cell proliferation and survival. In inflammation research, N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A has been shown to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
Wirkmechanismus
N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A exerts its effects by inhibiting a specific protein kinase, which is involved in various cellular processes, including cell proliferation, survival, and inflammation. By inhibiting this kinase, N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A can block the downstream signaling pathways that lead to these processes, ultimately leading to the observed effects on cancer cell growth, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A has been shown to have several biochemical and physiological effects in various cell types and animal models. These effects include inhibition of cancer cell growth, reduction of inflammation, protection of neurons from damage, and improvement of cognitive function. N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A has also been shown to have minimal toxicity in animal models, suggesting that it may be a safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A for lab experiments is its specificity for a particular protein kinase, which allows researchers to study the effects of inhibiting this kinase on various cellular processes. Another advantage is its low toxicity, which allows for higher doses to be used in experiments without causing harm to cells or animals. However, one limitation of N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A, including further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various disease states. Additionally, researchers may investigate the effects of combining N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A with other therapeutic agents to enhance its efficacy or reduce potential side effects. Finally, studies may be conducted to evaluate the safety and efficacy of N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A in human clinical trials.
Synthesemethoden
The synthesis of N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A involves several steps, starting with the reaction of 3-phenylpropan-1-amine with 2-bromoacetophenone to form an intermediate product. This intermediate is then reacted with isopropylamine and benzoyl chloride to yield the final product, N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A. The purity of N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide A can be increased through various purification techniques, such as column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
N-[1-oxo-3-phenyl-1-(propan-2-ylamino)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-14(2)20-19(23)17(13-15-9-5-3-6-10-15)21-18(22)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPZVGAGZNCVAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-Bromo-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B7564987.png)

![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7564992.png)
![2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7564998.png)
![2-(1-adamantyl)-N-[2-[1-(4-chlorophenyl)ethylamino]-2-oxoethyl]acetamide](/img/structure/B7565011.png)
![[2-(Cyclopropylamino)-2-oxo-1-phenylethyl] 2-(methylamino)benzoate](/img/structure/B7565015.png)

![N-[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7565021.png)


